A Comprehensive Technical Guide on ((2S,5S)-5-Methylpiperazin-2-yl)methanol Dihydrochloride
A Comprehensive Technical Guide on ((2S,5S)-5-Methylpiperazin-2-yl)methanol Dihydrochloride
Executive Summary & Strategic Rationale
In modern drug discovery, the piperazine ring is a privileged scaffold, frequently deployed to modulate the physicochemical properties of Active Pharmaceutical Ingredients (APIs)—specifically to enhance aqueous solubility, tune pKa, and provide a rigid conformational vector. ((2S,5S)-5-methylpiperazin-2-yl)methanol dihydrochloride (CAS: 2407907-33-7) [1] represents a highly specialized, chiral iteration of this scaffold.
As a Senior Application Scientist, I emphasize that the selection of this specific building block is rarely arbitrary. The (2S,5S) stereochemistry dictates the precise spatial trajectory of its functional groups, which is critical for target engagement (e.g., kinase hinge binding or GPCR allosteric modulation). Furthermore, utilizing the dihydrochloride salt [2] rather than the free base is a deliberate operational choice: free piperazines are notoriously hygroscopic, prone to air oxidation, and can form carbonates upon exposure to atmospheric CO₂. The dihydrochloride form ensures stoichiometric precision during weighing, long-term bench stability, and batch-to-batch reproducibility[3].
Physicochemical Profiling & Salt Form Causality
Understanding the fundamental properties of this compound is the first step in successfully integrating it into a synthetic pipeline. The table below summarizes the critical quantitative data for the dihydrochloride salt and its related forms.
| Parameter | Specification / Value |
| IUPAC Name | [(2S,5S)-5-methylpiperazin-2-yl]methanol dihydrochloride |
| CAS Registry Number | 2407907-33-7[1] |
| PubChem CID | 145996839[4] |
| Molecular Formula | C₆H₁₆Cl₂N₂O[5] |
| Molecular Weight | 203.11 g/mol [3] |
| SMILES | OC[C@H]1NCNC1.[H]Cl.[H]Cl[2] |
| Related Forms | Free Base (CAS: 2407907-32-6)[6]; Mono-HCl (CAS: 2554776-02-0) |
Causality Insight: The molecular weight of the free base is 130.19 g/mol [7]. The addition of two equivalents of hydrochloric acid (MW ~72.9 g/mol ) yields the 203.11 g/mol dihydrochloride[8]. This mass difference must be rigorously accounted for when calculating reaction equivalents.
Structural Significance in Medicinal Chemistry
The architecture of ((2S,5S)-5-methylpiperazin-2-yl)methanol is engineered for dual-purpose pharmacokinetics and pharmacodynamics:
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The (2S)-Hydroxymethyl Vector: This primary alcohol acts as both a hydrogen-bond donor and acceptor. In kinase inhibitors, this group is often oriented toward the solvent-exposed channel, improving the enthalpy of binding. Synthetically, it serves as a handle for further functionalization (e.g., etherification or esterification).
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The (5S)-Methyl Shield: The addition of a methyl group breaks the symmetry of the piperazine ring. This restricts the ring into a specific chair conformation (favoring equatorial positioning of bulky substituents). More importantly, it sterically shields the adjacent nitrogen from Cytochrome P450 (CYP)-mediated N-dealkylation and N-oxidation, thereby drastically improving the metabolic half-life of the final drug.
Caption: Pharmacophore interaction paradigm of the (2S,5S)-methylpiperazin-2-yl)methanol scaffold.
Experimental Methodologies & Workflows
To maintain scientific integrity, workflows utilizing this compound must be self-validating. Below are the standard operating procedures for handling and analyzing this building block.
Protocol: Quantitative Free-Basing and Extraction
Causality: The dihydrochloride salt[3] is highly stable but lacks the nucleophilicity required for downstream N-alkylation or SₙAr reactions. Because the free base is highly hydrophilic, a standard extraction will result in poor yields. This protocol utilizes a "salting-out" mechanism to force the product into the organic phase.
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Step 1: Suspend 1.0 eq of ((2S,5S)-5-methylpiperazin-2-yl)methanol dihydrochloride in a biphasic mixture of Dichloromethane (DCM) and saturated aqueous Na₂CO₃ (1:1 v/v).
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Step 2: Stir vigorously at 25°C for 30 minutes.
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Self-Validation Check: Pause stirring, allow phase separation, and spot the aqueous layer on pH paper. The pH must be > 10 to ensure complete deprotonation of both basic piperazine nitrogens.
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Step 3: Add solid NaCl to the aqueous layer until saturation is reached.
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Step 4: Extract the aqueous layer with a polar organic mixture (DCM/Isopropanol 4:1 v/v) three times. Insight: The addition of isopropanol disrupts the hydrogen bonding between the hydroxymethyl group and water.
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Step 5: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the reactive free base.
Protocol: Chiral Purity Assessment via LC-CAD
Causality: Piperazine derivatives lacking aromatic rings have negligible UV absorbance. Relying on low-wavelength UV (210 nm) is prone to baseline drift. Therefore, Liquid Chromatography coupled with a Charged Aerosol Detector (LC-CAD) is the gold standard for quantifying enantiomeric excess (ee).
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Step 1: Prepare a 1.0 mg/mL sample of the free base in HPLC-grade Methanol.
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Step 2: Inject 5 µL onto a chiral stationary phase column (e.g., Chiralpak IG, 4.6 x 250 mm, 5 µm).
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Step 3: Elute using an isocratic mobile phase of Hexane/Ethanol/Diethylamine (80:20:0.1 v/v). Insight: The 0.1% Diethylamine suppresses secondary interactions between the basic piperazine nitrogens and residual silanols on the silica support, preventing peak tailing.
-
Step 4:
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Self-Validation Check: Run a racemic standard of (±)-5-methylpiperazin-2-yl)methanol prior to the sample. Ensure baseline resolution (Rs > 1.5) between all stereoisomers. Calculate ee% based on peak area integration.
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Visualizing the Synthetic Workflow
The following diagram illustrates the logical progression of incorporating the dihydrochloride salt into a final pharmaceutical API.
Caption: Step-by-step synthetic workflow for API incorporation starting from the dihydrochloride salt.
References
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"((2S,5S)-5-methylpiperazin-2-yl)methanol ... - PubChem - NIH (Free Base)", National Institutes of Health (NIH), https://pubchem.ncbi.nlm.nih.gov/compound/145996839[7]
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"2407907-32-6 | ((2S,5S)-5-Methylpiperazin-2-yl)methanol", ChemScene, https://www.chemscene.com/[6]
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"((2S,5S)-5-Methylpiperazin-2-yl)methanol dihydrochloride (1 x 250 mg) | Alchimica", Alchimica, https://www.alchimica.sk/[2]
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"Metanol hcl | Sigma-Aldrich (Mono-HCl)", Sigma-Aldrich, https://www.sigmaaldrich.com/
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"((2S,5S)-5-methylpiperazin-2-yl)methanol dihydrochloride ... - PubChem", National Institutes of Health (NIH), https://pubchem.ncbi.nlm.nih.gov/compound/145996839[4]
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"2407907-33-7|((2S,5S)-5-Methylpiperazin-2-yl)methanol dihydrochloride - BLDpharm", BLD Pharm, https://www.bldpharm.com/[3]
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"CAS号:2060027-30-5 - 毕得医药", Bidepharm, https://www.bidepharm.com/[9]
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"((2S,5S)-5-甲基哌嗪-2-基)甲醇二盐酸盐 - 吉林金泰化玻有限公司", Jtos-Service, https://www.jtos-service.com/[8]
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